molecular formula C32H31N5O5 B14676943 ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28649-06-1

ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B14676943
CAS No.: 28649-06-1
M. Wt: 565.6 g/mol
InChI Key: WWMOGLNQVHHEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C41H41N5O8 and a molecular weight of 731.793 g/mol This compound is characterized by its intricate structure, which includes a pyrido[2,3-b]pyrazine core, benzhydrylamino group, and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves multiple steps, starting with the preparation of the pyrido[2,3-b]pyrazine core. This core is typically synthesized through a series of condensation reactions involving appropriate precursors. The benzhydrylamino group is then introduced via nucleophilic substitution reactions, followed by the attachment of the trimethoxyphenyl group through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[8-(diphenylmethyl)amino]-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-ylcarbamate
  • Ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features.

Properties

CAS No.

28649-06-1

Molecular Formula

C32H31N5O5

Molecular Weight

565.6 g/mol

IUPAC Name

ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C32H31N5O5/c1-5-42-32(38)37-27-18-23(34-28(20-12-8-6-9-13-20)21-14-10-7-11-15-21)29-31(36-27)33-19-24(35-29)22-16-25(39-2)30(41-4)26(17-22)40-3/h6-19,28H,5H2,1-4H3,(H2,33,34,36,37,38)

InChI Key

WWMOGLNQVHHEOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.